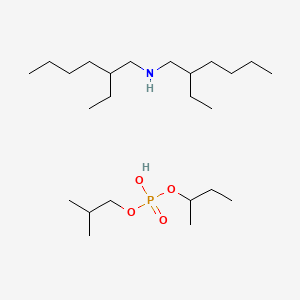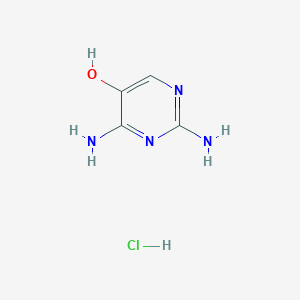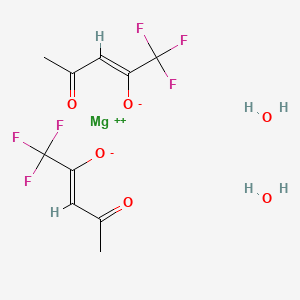![molecular formula C20H19N2NaO4S B12063273 N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt](/img/structure/B12063273.png)
N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(5-メチル-3-フェニル-4-イソキサゾリル)フェニル]スルホニル]-ブタンアミドナトリウム塩は、重要な薬理学的特性を持つことが知られている化学化合物です。この化合物は、特定の酵素を選択的に阻害する能力を持つため、様々な生物学的過程の研究や潜在的な治療用途において、科学研究で広く使用されています。
準備方法
合成経路および反応条件
N-[[4-(5-メチル-3-フェニル-4-イソキサゾリル)フェニル]スルホニル]-ブタンアミドナトリウム塩の合成は、通常、複数の段階からなります。
イソキサゾール環の形成: 最初の段階は、環化反応によるイソキサゾール環の形成です。これは、適切なフェニルヒドラジン誘導体を、適切なβ-ケトエステルと酸性条件下で反応させることで実現できます。
スルホニル化: 次の段階は、フェニル環のスルホニル化です。これは通常、イソキサゾール誘導体を、ピリジンまたはトリエチルアミンなどの塩基の存在下で、スルホニルクロリドと反応させることで行われます。
アミド化: 最後の段階は、スルホニル化された中間体を、塩基の存在下でブタノイルクロリドとアミド化して、ブタンアミド誘導体を形成することです。
ナトリウム塩の形成: 次に、化合物を水酸化ナトリウムと反応させることで、ナトリウム塩に変換されます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、収率と純度を最大限に高めるために反応条件を最適化し、一貫性と効率を確保するために、多くの場合、連続フローリアクターと自動化されたシステムが使用されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にイソキサゾール環のメチル基で酸化反応を起こし、様々な酸化誘導体を形成することができます。
還元: 還元反応は、スルホニル基で起こり、潜在的にスルフィドまたはチオール誘導体に変換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: 求電子置換反応には、多くの場合、ハロゲン (Cl₂, Br₂) やニトロ化剤 (HNO₃) などの試薬が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸またはケトンを生じることがありますが、還元はアルコールまたはアミンを生じることがあります。
科学的研究の応用
N-[[4-(5-メチル-3-フェニル-4-イソキサゾリル)フェニル]スルホニル]-ブタンアミドナトリウム塩は、科学研究において幅広い応用範囲を持っています。
化学: これは、特に選択的な反応による複雑な分子の形成における、有機合成における試薬として使用されます。
生物学: この化合物は、特に炎症や痛み経路に関与するシクロオキシゲナーゼ (COX) 酵素の酵素阻害を研究する上で価値があります。
医学: 酵素阻害特性により、炎症性疾患や痛みの治療における潜在的な治療用途が検討されています。
工業: これは、医薬品の開発や、品質管理や方法開発のための分析化学における標準として使用されています。
作用機序
この化合物は、主にシクロオキシゲナーゼ (COX) 酵素の阻害によってその効果を発揮します。この化合物は、酵素の活性部位に結合し、アラキドン酸からプロスタグランジンへの変換を阻害します。プロスタグランジンは、炎症や痛みの仲介物質です。この阻害により、これらの仲介物質の産生が減少し、抗炎症作用と鎮痛作用を発揮します。
類似化合物との比較
類似化合物
- N-[[4-(5-メチル-3-フェニル-4-イソキサゾリル)フェニル]スルホニル]-プロパンアミド
- N-[[4-(5-メチル-3-フェニル-4-イソキサゾリル)フェニル]スルホニル]-アセトアミド
独自性
類似化合物と比較して、N-[[4-(5-メチル-3-フェニル-4-イソキサゾリル)フェニル]スルホニル]-ブタンアミドナトリウム塩は、吸収、分布、代謝、排泄などの薬物動態特性に影響を与える可能性のある、独自のブタンアミド基を持っています。この構造的な違いは、効力、選択性、作用時間の変化につながる可能性があり、研究および潜在的な治療用途において、この化合物を独特で貴重な化合物にしています。
特性
分子式 |
C20H19N2NaO4S |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
sodium;butanoyl-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylazanide |
InChI |
InChI=1S/C20H20N2O4S.Na/c1-3-7-18(23)22-27(24,25)17-12-10-15(11-13-17)19-14(2)26-21-20(19)16-8-5-4-6-9-16;/h4-6,8-13H,3,7H2,1-2H3,(H,22,23);/q;+1/p-1 |
InChIキー |
PUISERDKPKYJAH-UHFFFAOYSA-M |
正規SMILES |
CCCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)



![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)
![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)




![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)


![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol](/img/structure/B12063247.png)
